Paclitaxel-MVCP -

Paclitaxel-MVCP

Catalog Number: EVT-1535254
CAS Number:
Molecular Formula: C76H89N7O22
Molecular Weight: 1452.575
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Paclitaxel-MVCP, also known as MC-Val-Cit-PAB-Paclitaxel, is a paclitaxel derivative with a MC-Val-Cit-PAB linker. Mc-Val-Cit-PAB is a cathepsin cleavable ADC peptide linker. Paclitaxel-MVCP can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers. Paclitaxel-MVCP is a useful agent to make Paclitaxel-conjugate for drug delivery, nanodrug research.
Synthesis Analysis

Methods and Technical Details

The synthesis of Paclitaxel-MVCP involves several sophisticated organic chemistry techniques. Key methods include:

  1. Extraction: Traditional extraction methods utilize various techniques such as pressurized solvent extraction and ultrasound-assisted extraction to obtain paclitaxel from yew trees. Recent advancements have improved yield and purity significantly .
  2. Total Synthesis: Total synthesis routes for paclitaxel have been explored extensively, including multi-step processes that often involve complex reactions like cyclizations and oxidations. For instance, Robert A. Holton's and K.C. Nicolaou's groups achieved notable milestones in total synthesis using different strategies .
  3. Semi-Synthesis: This method utilizes precursors derived from natural sources or simpler synthetic compounds to construct paclitaxel derivatives, thus reducing the complexity and cost associated with total synthesis .
  4. Nanoparticle Formulation: Recent studies have also focused on loading paclitaxel into nanoparticles such as archaeosomes, enhancing its delivery efficiency in cancer therapies .

Technical Procedures

The general procedure for synthesizing Paclitaxel-MVCP includes:

  • Esterification reactions involving paclitaxel and various acid anhydrides.
  • Use of reagents like 4-(hydroxymethyl)benzeneboronic acid pinacol ester in conjunction with dehydration reactions to create intermediates.
  • Purification steps involving chromatography techniques to isolate the final product .
Molecular Structure Analysis

Structure and Data

The molecular structure of Paclitaxel-MVCP retains the characteristic tetracyclic skeleton of paclitaxel, which consists of 17 carbon atoms with multiple stereocenters (11 stereocenters in total). The structure is crucial for its biological activity, particularly its ability to bind to beta-tubulin subunits within microtubules, leading to enhanced stabilization and inhibition of normal microtubule dynamics during mitosis .

Structural Data

  • Molecular Formula: C47H51NO14
  • Molecular Weight: Approximately 853.9 g/mol
  • Stereochemistry: The active isomer is (−)-paclitaxel.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of Paclitaxel-MVCP primarily include:

  • Esterification: Key reactions involve the formation of esters between paclitaxel and various carboxylic acids or their derivatives.
  • Cyclization Reactions: These reactions are critical for forming the complex ring structures characteristic of taxanes.
  • Oxidation Reactions: Necessary for modifying functional groups within the molecule to achieve desired pharmacological properties.

Technical details include monitoring reactions using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for purity assessment throughout the synthesis process .

Mechanism of Action

Process and Data

Paclitaxel-MVCP exerts its anticancer effects primarily through its action on microtubules. The mechanism involves:

  1. Binding to Beta-Tubulin: Paclitaxel binds specifically to beta-tubulin subunits within microtubules, preventing their depolymerization.
  2. Stabilization of Microtubules: This binding stabilizes microtubules against disassembly, effectively halting mitotic spindle formation during cell division.
  3. Induction of Apoptosis: The disruption in normal mitotic processes leads to programmed cell death (apoptosis) in rapidly dividing cancer cells.

Data indicate that paclitaxel's effectiveness is concentration-dependent, with higher concentrations required to completely inhibit mitosis while lower concentrations can affect microtubule dynamics without immediate mitotic blockade .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Sparingly soluble in water; soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Melting Point: Approximately 210–215 °C
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.

Relevant analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .

Applications

Scientific Uses

Paclitaxel-MVCP has significant applications in oncology, particularly:

  • Cancer Treatment: Used as a first-line treatment for various cancers including breast, ovarian, and lung cancers.
  • Drug Delivery Systems: Enhanced formulations using nanoparticles improve bioavailability and reduce side effects associated with traditional chemotherapy.
  • Research Applications: Continues to be a subject of extensive research aimed at improving synthesis methods and understanding its biological mechanisms further.
Introduction to Paclitaxel-MVCP

Chemical Structure and Biosynthetic Pathways of Paclitaxel

Core Chemical Architecture

Paclitaxel's molecular scaffold (C₄₇H₅₁NO₁₄) comprises a complex tetracyclic diterpenoid core featuring a taxane ring system with a signature [4.5.4.01⁵,⁷] tricyclic motif. Critical functional groups include:

  • C2/C4 acetoxy groups
  • C13 ester-linked phenylisoserine side chain
  • Oxetane ring (D-ring) at C4-C5/C20 [4]

Paclitaxel-MVCP modifies this structure via covalent conjugation at the C2ʹ-hydroxyl group of the phenylisoserine chain, preserving microtubule-binding domains while introducing the protease-sensitive linker MC-Val-Cit-PAB (IUPAC: (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-((((4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl)oxy)carbonyl)oxy)-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate) [8].

Biosynthesis in Taxus Species

Native paclitaxel biosynthesis involves 19+ enzymatic steps across three cellular compartments (plastids, ER, cytosol):

  • Diterpene backbone formation: Geranylgeranyl diphosphate (GGPP) cyclization to taxa-4(5),11(12)-diene via taxadiene synthase (TS) [1] [7]
  • Oxidative functionalization: Cytochrome P450-mediated hydroxylations (e.g., T5αH, T10βH, T13αH) install key oxygen functionalities
  • Acyl transfer reactions: CoA-dependent acyltransferases (e.g., DBAT) add benzoate/acetate groups [5]

Table 1: Key Enzymes in Paclitaxel Biosynthesis

EnzymeFunctionChallenges in Reconstitution
Taxadiene synthase (TS)Converts GGPP to taxadieneLow catalytic efficiency in heterologous hosts
T5α-hydroxylase (T5αH)Hydroxylates taxadiene at C5αForms 12+ byproducts (e.g., OCT derivatives)
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)Acetylates C10 hydroxylRequires late-stage intermediate supply

T5αH remains a critical bottleneck, producing ≤36 oxidized taxadiene derivatives in heterologous systems (e.g., N. benthamiana, yeast), diverting flux from taxadien-5α-ol—the committed paclitaxel precursor. Promoter engineering reduced byproduct formation 4-fold, enabling pathway reconstruction to 5α,10β-diacetoxy-taxadien-13α-ol [1].

Synthetic and Semisynthetic Production

  • Total synthesis: Economically nonviable due to 37+ steps and <0.5% yield [7]
  • Semisynthesis: Dominant industrial method starting from 10-deacetylbaccatin III (10-DAB) extracted from yew needles; involves C13 side-chain coupling and C10 acetylation [4]
  • Biotechnological: Taxus cell cultures yield ~0.05% paclitaxel; recent pathway elucidation enabled baccatin III synthesis in engineered tobacco (N. benthamiana) [5] [9]

Table 2: Paclitaxel Production Methods

MethodYieldAdvantagesLimitations
Natural extraction0.004% (bark)Authentic stereochemistryEcologically unsustainable
Plant cell culture0.05%Scalable, controlledHigh infrastructure costs
Semisynthesis40-50% (from 10-DAB)Cost-effectiveDependent on plant precursors
Heterologous productionmg/L scaleSustainable, genetically tractableIncomplete pathway implementation

Historical Development and Evolution of Paclitaxel-Based Therapies

Key Milestones

  • 1962: Pacific yew (Taxus brevifolia) bark collected in NCI screening program [10]
  • 1971: Monroe Wall/Mansukh Wani isolate paclitaxel; publish structure [10]
  • 1979: Susan Horwitz discovers microtubule-stabilizing mechanism [2]
  • 1992: FDA approval for refractory ovarian cancer (Bristol-Myers Squibb) [3]
  • 2005: Albumin-bound nanoparticle (nab-paclitaxel/Abraxane®) approved, eliminating Cremophor EL solvent [4]
  • 2025: Identification of baccatin III pathway enables yeast-based production [9]

Technological Evolution

  • First-generation: Crude plant extracts dissolved in Cremophor EL/carbitol, causing hypersensitivity and neuropathy [4]
  • Solvent-free systems: Nanoparticle albumin-bound (nab) technology enhanced tumor penetration via gp60 receptor-mediated transcytosis [4]
  • Conjugated forms: Polymer-/antibody-drug conjugates (e.g., Paclitaxel-MVCP) exploit EPR effect and ligand-receptor targeting [8]

The MVCP linker represents a third-generation advancement, enabling:

  • pH/enzyme-responsive drug release
  • Tumor-selective payload activation
  • Bypass of P-glycoprotein efflux pumps [6] [8]

Definition and Scope of MVCP in Paclitaxel Research

Microtubule-Vascular Coating Pharmacology (MVCP)

MVCP describes a dual-targeting pharmacologic strategy combining:

  • Microtubule stabilization: Paclitaxel binds β-tubulin, suppressing dynamics at 0.1–1 μM concentrations, arresting mitosis, and inducing apoptosis [4]
  • Vascular normalization: Low-dose paclitaxel (≤10 nM) reorganizes tumor vasculature via inhibition of VEGF signaling, HIF-1α, and angiopoietin-2, enhancing perfusion and drug delivery [6]

Paclitaxel-MVCP's cleavable linker optimizes this duality by ensuring:

  • Sustained microtubule inhibition post-cleavage
  • Vascular targeting via conjugate-associated endothelial effects prior to proteolysis [8]

Mechanism of Action

Table 3: MVCP Mechanisms of Action

ComponentBiological TargetFunctional Outcome
MC-Val-Cit-PAB linkerLysosomal cathepsin BTumor-specific paclitaxel release
Free paclitaxelβ-tubulin at N-terminal siteMicrotubule hyperstabilization → mitotic arrest
Intact conjugateTumor neovasculatureVascular normalization → reduced hypoxia

Conjugates like Paclitaxel-MVCP overcome MDR via:

  • Inhibition of efflux transporters: Downregulation of P-gp/MRP1 in resistant cells [6]
  • Enhanced tumor accumulation: 4–10× increased intratumoral paclitaxel vs. free drug in lung cancer models [6]

Therapeutic Scope

Paclitaxel-MVCP enables:

  • Antibody-drug conjugates (ADCs): Targeted delivery to HER2/EGFR+ tumors
  • Polymer conjugates: pH-responsive micelles/nanoparticles for passive EPR targeting
  • Dual-therapy systems: Co-delivery with antiangiogenics (e.g., bevacizumab) [8]

Properties

Product Name

Paclitaxel-MVCP

IUPAC Name

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-((((4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl)oxy)carbonyl)oxy)-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate

Molecular Formula

C76H89N7O22

Molecular Weight

1452.575

InChI

InChI=1S/C76H89N7O22/c1-42(2)59(81-55(87)29-19-12-20-37-83-56(88)34-35-57(83)89)68(93)80-51(28-21-36-78-71(77)96)67(92)79-50-32-30-46(31-33-50)40-99-72(97)103-62(60(47-22-13-9-14-23-47)82-66(91)48-24-15-10-16-25-48)70(95)102-52-39-76(98)65(104-69(94)49-26-17-11-18-27-49)63-74(8,53(86)38-54-75(63,41-100-54)105-45(5)85)64(90)61(101-44(4)84)58(43(52)3)73(76,6)7/h9-11,13-18,22-27,30-35,42,51-54,59-63,65,86,98H,12,19-21,28-29,36-41H2,1-8H3,(H,79,92)(H,80,93)(H,81,87)(H,82,91)(H3,77,78,96)/t51-,52-,53-,54+,59-,60-,61+,62+,63-,65-,74+,75-,76+/m0/s1

InChI Key

WKCOFIXYDRGLSO-WMBYQXBNSA-N

SMILES

O=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H]3OC(C)=O)C2(C)C)OC([C@H](OC(OCC(C=C4)=CC=C4NC([C@H](CCCNC(N)=O)NC([C@H](C(C)C)NC(CCCCCN5C(C=CC5=O)=O)=O)=O)=O)=O)[C@H](C6=CC=CC=C6)NC(C7=CC=CC=C7)=O)=O)O)[C@]8([H])[C@@]9(CO[C@@]9(C[C@@H]([C@@](C3=O)8C)O)[H])OC(C)=O

Solubility

Soluble in DMSO, not in water

Synonyms

Paclitaxel-MVCP; MC-Val-Cit-PAB-Paclitaxel, Paclitaxel conjugate.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.